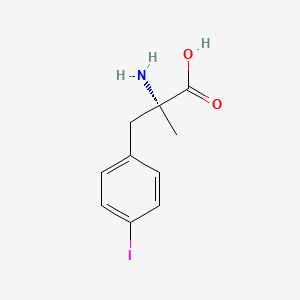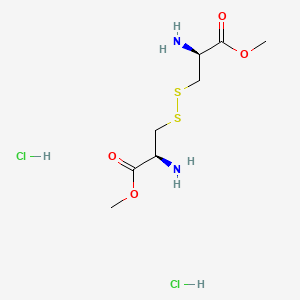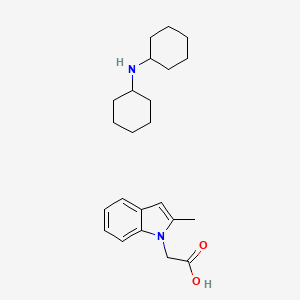
Ácido Fmoc-2,2,6,6-tetrametilpiperidin-N-oxil-4-amino-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is a specialized organic compound with the molecular formula C25H29N2O5 and a molecular weight of 437.51 g/mol . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetramethylpiperidine ring, and a nitroxyl radical. It is commonly used in peptide synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is used as a spin label in EPR spectroscopy to study molecular dynamics and interactions . It is also employed in peptide synthesis as a protecting group for amino acids .
Biology
In biological research, this compound is used to label proteins and nucleic acids, allowing for the investigation of their structure and function . It is also used in studies of oxidative stress and free radical biology .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of antioxidants and radical scavengers .
Industry
In the industrial sector, Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
Target of Action
Similar compounds such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (tempol) have been shown to interact with the sirt6-hif-1α signaling pathway .
Mode of Action
It is known that this compound is a stable free radical spin label , which suggests it may interact with its targets through electron transfer processes.
Biochemical Pathways
Similar compounds have been shown to affect the sirt6-hif-1α signaling pathway , which plays a crucial role in cellular metabolism and stress responses.
Result of Action
Similar compounds have been shown to alleviate lung injury by upregulating the level of mir-212-5p .
Action Environment
It is known that this compound is a stable free radical , suggesting it may be resistant to various environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid typically involves the reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroxyl radical can participate in oxidation reactions, often serving as a catalyst.
Reduction: The compound can be reduced to form hydroxylamines.
Substitution: The amino and carboxylic acid groups can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various organic solvents like methanol and dichloromethane . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include hydroxylamine derivatives, substituted piperidines, and various oxidized products .
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxy-TEMPO: A similar nitroxyl radical compound used in oxidation reactions and as a spin label.
2,2,6,6-Tetramethylpiperidine: A related compound used in the synthesis of various organic molecules.
4-Hydroxy-TEMPO: Another nitroxyl radical compound with applications in oxidation and as an antioxidant.
Uniqueness
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is unique due to its combination of the Fmoc protecting group and the nitroxyl radical. This combination allows it to serve dual roles in peptide synthesis and as a spin label in EPR spectroscopy, making it a versatile compound in both chemical and biological research .
Propiedades
Número CAS |
93372-25-9 |
|---|---|
Fórmula molecular |
C25H30N2O5 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C25H30N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29) |
Clave InChI |
KSZSHFKNYIGTIB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Sinónimos |
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid; 93372-25-9; AmbotzFAA1771; MolPort-008-267-741; C25H29N2O5; 6756AH; FT-0668793; A-8058 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














